Jatrophane 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

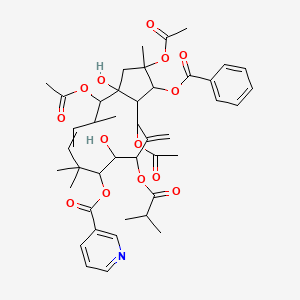

C43H53NO14 |

|---|---|

Molecular Weight |

807.9 g/mol |

IUPAC Name |

[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C43H53NO14/c1-23(2)38(49)55-34-25(4)33(53-26(5)45)31-36(56-39(50)29-15-12-11-13-16-29)42(10,58-28(7)47)22-43(31,52)35(54-27(6)46)24(3)18-19-41(8,9)37(32(34)48)57-40(51)30-17-14-20-44-21-30/h11-21,23-24,31-37,48,52H,4,22H2,1-3,5-10H3 |

InChI Key |

HCOFSOQJSKXVMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Jatrophane 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane 3, a complex diterpenoid isolated from plants of the Euphorbia genus, represents a class of natural products with significant therapeutic potential. Belonging to the larger family of jatrophane diterpenes, this molecule has garnered attention for its diverse biological activities, most notably its ability to modulate multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: Overcoming Multidrug Resistance

The primary and most studied mechanism of action of jatrophane diterpenes, including by extension this compound, is the reversal of multidrug resistance in cancer. MDR is a major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes cytotoxic drugs from cancer cells, thereby reducing their efficacy.

Jatrophanes act as potent modulators of P-gp. They are believed to directly interact with the transporter, inhibiting its efflux function. This inhibition leads to an increased intracellular concentration of chemotherapeutic agents in resistant cancer cells, restoring their sensitivity to treatment. While the precise binding site of this compound on P-gp has not been definitively elucidated, structure-activity relationship studies of related jatrophanes suggest that the substitution patterns at specific positions on the macrocyclic ring are crucial for activity.

Signaling Pathways Implicated in this compound Action

Beyond direct P-gp inhibition, evidence suggests that jatrophanes influence key intracellular signaling pathways that contribute to their anticancer effects.

PI3K/Akt/NF-κB Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical pathway for cell survival, proliferation, and drug resistance. In several cancer models, this pathway is constitutively active, promoting tumor growth and inhibiting apoptosis. Some jatrophane diterpenes have been shown to inhibit the PI3K/Akt/NF-κB pathway. This inhibition can lead to a downstream reduction in the expression of P-gp and an increase in apoptosis, further contributing to the reversal of multidrug resistance.

Autophagy Modulation

Autophagy is a cellular process of self-degradation of cellular components. In the context of cancer, it can have a dual role, either promoting cell survival or leading to cell death. Recent studies have indicated that some jatrophane diterpenes can activate the lysosomal-autophagy pathway. This induction of autophagy may contribute to the cytotoxic effects observed in certain cancer cell lines.

Quantitative Data

While extensive quantitative data specifically for this compound's activity in cancer cell lines is limited in publicly available literature, some data on its biological effects and that of closely related jatrophanes is available.

Table 1: Biological Activity of this compound

| Activity Type | Assay | Organism/Cell Line | Result (EC50) | Reference |

| Antifeedant | Antifeedant Assay | Spodoptera littoralis | 0.43 µg/cm² | [1][2][3][4] |

Table 2: MDR Reversal Activity of Selected Jatrophane Diterpenes (for comparative context)

| Compound | Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold | Reference |

| Euphodendroidin D | Human MDR1-transfected mouse lymphoma | Daunomycin | Not Specified | > Cyclosporin A (by 2-fold) | Not Specified |

| Jatrophane Derivative 1 | MCF-7/ADR | Doxorubicin | 10 | 12.9 | Not Specified |

| Jatrophane Derivative 2 | MCF-7/ADR | Doxorubicin | 10 | 36.82 | Not Specified |

Note: The data in Table 2 is for jatrophane derivatives other than this compound and is provided to illustrate the general potency of this class of compounds. "Reversal Fold" indicates the factor by which the cytotoxicity of the chemotherapeutic agent is increased in the presence of the jatrophane.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

P-glycoprotein (P-gp) Efflux Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.

Materials:

-

MDR cancer cell line overexpressing P-gp (e.g., NCI/ADR-RES) and the parental sensitive cell line.

-

Rhodamine 123 (stock solution in DMSO).

-

This compound (stock solution in DMSO).

-

Verapamil (positive control, stock solution in DMSO).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Phosphate Buffered Saline (PBS).

-

Flow cytometer.

Protocol:

-

Cell Seeding: Seed the MDR and parental cells in 6-well plates and allow them to adhere overnight.

-

Rhodamine 123 Loading: Wash the cells with PBS and incubate with Rhodamine 123 (e.g., 5 µM) in serum-free medium for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Efflux and Treatment: Add fresh, pre-warmed medium containing different concentrations of this compound, Verapamil (positive control), or vehicle (DMSO) to the cells.

-

Incubation: Incubate the cells for 1-2 hours at 37°C to allow for P-gp-mediated efflux.

-

Cell Harvesting: Wash the cells with ice-cold PBS and detach them using trypsin.

-

Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., excitation at 488 nm, emission at 525 nm).

-

Data Analysis: The increase in intracellular fluorescence in this compound-treated cells compared to vehicle-treated cells indicates inhibition of P-gp efflux.

Western Blot Analysis of PI3K/Akt Pathway

This protocol details the detection of key phosphorylated proteins in the PI3K/Akt pathway to assess the effect of this compound.

Materials:

-

Cancer cell line of interest.

-

This compound (stock solution in DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-PI3K, anti-phospho-Akt, anti-total-Akt, anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a promising natural product with a primary mechanism of action centered on the modulation of multidrug resistance through the inhibition of P-glycoprotein. Its influence on critical signaling pathways such as PI3K/Akt and autophagy further underscores its potential as a multi-faceted anticancer agent. While the available quantitative data for this compound itself is still emerging, the consistent and potent activity of related jatrophane diterpenes provides a strong rationale for its continued investigation. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise molecular interactions and cellular effects of this intriguing compound, paving the way for its potential development as a therapeutic agent.

References

Jatrophane 3: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane 3 is a complex diterpenoid belonging to the jatrophane family, a class of natural products primarily isolated from plants of the Euphorbiaceae family, such as Euphorbia peplus and Jatropha curcas. Jatrophane diterpenes are characterized by a unique macrocyclic skeleton and have garnered significant interest in the scientific community for their diverse and potent biological activities. These activities range from anti-inflammatory, antiviral, and cytotoxic effects to the modulation of multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of the currently understood biological activities of this compound, including available quantitative data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and workflows. While specific data for this compound is emerging, this guide also draws upon findings from closely related jatrophane compounds to provide a broader context for its potential mechanisms of action.

Quantitative Biological Activity Data

The known biological activities of this compound are summarized in the tables below. It is important to note that research is ongoing, and the full spectrum of its biological effects is still under investigation.

| Activity | Assay | Target | Value | Reference |

| Antifeedant Activity | Cotton Bollworm Antifeedant Assay | Helicoverpa armigera (Cotton Bollworm) | EC50: 0.43 µg/cm² | [1][2] |

| Enzyme Inhibition | NADH Oxidase Inhibition Assay | Bovine Heart Mitochondrial NADH Oxidase | pIC50: 5.155 |

Key Biological Activities and Mechanisms of Action

Multidrug Resistance (MDR) Reversal

A significant area of interest for jatrophane diterpenes is their ability to reverse multidrug resistance in cancer cells. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump cytotoxic drugs out of the cell. While direct quantitative data for this compound's MDR reversal activity is not yet widely published, numerous studies on other jatrophane polyesters have demonstrated their potent P-gp inhibitory effects. The proposed mechanism involves the direct binding of the jatrophane molecule to P-gp, thereby inhibiting its efflux function and increasing the intracellular concentration of chemotherapeutic agents.

Potential Anticancer and Cytotoxic Effects

This compound has been identified in plant extracts with noted selective cytotoxicity against various cancer cell lines. However, specific IC50 values for this compound are not yet prevalent in the literature. Studies on the broader class of jatrophanes suggest that their anticancer effects may be linked to the induction of apoptosis and cell cycle arrest.

Putative Modulation of the PI3K/Akt/NF-κB Signaling Pathway

Research on the closely related jatrophane diterpene, jatrophone, has revealed its ability to inhibit the PI3K/Akt/NF-κB signaling pathway in resistant breast cancer cells. This pathway is crucial for cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers. Jatrophone was shown to down-regulate the expression levels of PI3K, Akt, and NF-κB, leading to decreased proliferation, cell cycle arrest, and induction of apoptosis and autophagy.[3][4][5] Given the structural similarities among jatrophane diterpenes, it is plausible that this compound may exert its biological effects through a similar mechanism. Further investigation is required to confirm the direct impact of this compound on this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Exclusion)

This assay is a common method to determine the P-gp inhibitory activity of a compound.

1. Cell Culture:

-

Utilize a P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and its non-resistant parental cell line (e.g., MCF-7).

-

Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

2. Rhodamine 123 Accumulation:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound (or a known P-gp inhibitor like verapamil (B1683045) as a positive control) for 1-2 hours.

-

Add Rhodamine 123 (a fluorescent P-gp substrate) to a final concentration of approximately 5 µM and incubate for a further 30-60 minutes at 37°C.

3. Measurement:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm).

4. Data Analysis:

-

An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the fluorescence intensity against the concentration of this compound.

Western Blot Analysis for PI3K/Akt/NF-κB Pathway Proteins

This protocol outlines the steps to investigate the effect of this compound on key proteins in the PI3K/Akt/NF-κB signaling cascade.

1. Cell Treatment and Lysis:

-

Treat cancer cells with this compound at various concentrations and time points.

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and NF-κB overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the ratio of phosphorylated to total protein for Akt and NF-κB would suggest inhibition of the pathway.

Antifeedant Activity Assay (Cotton Bollworm)

This assay evaluates the ability of a compound to deter feeding in insects.

1. Preparation of Diet:

-

Prepare an artificial diet for the cotton bollworm (Helicoverpa armigera).

-

Incorporate this compound at various concentrations into the diet. A control diet without the compound should also be prepared.

2. Bioassay:

-

Place a standardized amount of the treated and control diet into individual wells of a multi-well plate.

-

Introduce one pre-weighed third-instar larva of H. armigera into each well.

-

Maintain the plates under controlled environmental conditions (e.g., 25°C, 12:12 light:dark cycle).

3. Data Collection and Analysis:

-

After a set period (e.g., 24 or 48 hours), record the weight of the larvae and the amount of diet consumed.

-

Calculate the feeding deterrence index (FDI) using the formula: FDI (%) = [(C-T)/(C+T)] x 100, where C is the consumption of the control diet and T is the consumption of the treated diet.

-

Determine the EC50 value, which is the concentration required to cause a 50% reduction in food consumption.

NADH Oxidase Inhibition Assay

This assay measures the inhibitory effect of a compound on the activity of NADH oxidase.

1. Reaction Mixture Preparation:

-

In a cuvette or 96-well plate, prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Add a source of NADH oxidase (e.g., bovine heart mitochondria).

-

Add NADH as the substrate.

2. Inhibition Assay:

-

Add varying concentrations of this compound to the reaction mixture. A control without the inhibitor should be run in parallel.

-

Initiate the reaction by adding the enzyme or substrate.

3. Measurement:

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

-

The rate of the reaction is proportional to the slope of the absorbance versus time plot.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the pIC50 value (-log of the IC50) from the dose-response curve.

Visualizations

Signaling Pathway

Caption: Inferred inhibitory effect of this compound on the PI3K/Akt/NF-κB signaling pathway.

Experimental Workflows

Caption: Workflow for assessing P-glycoprotein inhibition by this compound.

Caption: Workflow for Western blot analysis of signaling pathway modulation.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its demonstrated antifeedant and enzyme inhibitory properties, coupled with the strong potential for multidrug resistance reversal and anticancer effects inferred from related jatrophane diterpenes, position it as a valuable lead compound for drug development. The methodologies and conceptual frameworks presented in this guide offer a foundation for researchers to explore the full therapeutic potential of this compound. Future studies should focus on elucidating its specific molecular targets, confirming its effects on key signaling pathways, and establishing a comprehensive profile of its in vitro and in vivo efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of NADPH Oxidase Activity in Plants [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

The Isolation of Jatrophane 3: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the natural sources and detailed isolation protocols for Jatrophane 3, a complex diterpene polyester (B1180765) of significant scientific interest.

This compound belongs to the jatrophane class of diterpenoids, characterized by a highly functionalized macrocyclic skeleton. These natural products are of considerable interest due to their diverse and potent biological activities. This document outlines the primary plant sources of this compound and provides a synthesized, step-by-step guide to its extraction, isolation, and purification based on published scientific literature.

Natural Sources of this compound

This compound and its structural analogues are predominantly found in plants belonging to the Euphorbiaceae family. The primary species from which these compounds have been isolated include:

-

Euphorbia peplus : The whole fresh plants are a known source of this compound.[1][2]

-

Euphorbia helioscopia : This species has been a source for the isolation of various jatrophane diterpenoids.

-

Euphorbia platyphyllos : The whole, dried plants have yielded novel jatrophane polyesters.

-

Euphorbia dendroides : A source of new jatrophane diterpenoids.

-

Jatropha curcas L. : The branches of this plant have been reported to contain this compound.[3][4]

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and related compounds is presented below. This data is critical for the identification and characterization of the isolated compounds.

| Property | Data | Reference |

| Molecular Formula | C43H53NO14 | [3] |

| Molecular Weight | 807.9 g/mol | [3] |

| CAS Number | 210108-87-5 | [3] |

| Spectroscopic Data | Description |

| 1H NMR | Provides information on the proton environment in the molecule. |

| 13C NMR | Characterizes the carbon skeleton of the molecule. |

| HR-ESI-MS | Used for accurate mass determination and molecular formula confirmation. |

| IR Spectroscopy | Identifies functional groups present in the molecule. |

| UV Spectroscopy | Provides information on the presence of chromophores. |

Note: Specific spectral data can be found in the cited literature and may vary slightly depending on the solvent used.

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a synthesized methodology based on various reported procedures for the isolation of jatrophane diterpenoids from plant sources. The specific solvents, gradients, and fractions to be collected will require optimization based on the specific plant material and the instrumentation available.

Plant Material Collection and Preparation

-

Collection: Collect the specified plant parts (e.g., whole plants, aerial parts).

-

Drying: Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight.

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.

Extraction

-

Solvent Extraction: The powdered plant material is typically extracted with an organic solvent. Common solvents used include chloroform (B151607) or 80% ethanol.[5] The extraction is often performed at room temperature with stirring for an extended period or through maceration.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate this compound.

-

Initial Column Chromatography: The crude extract is often first fractionated using polyamide column chromatography or vacuum liquid chromatography (VLC) on silica (B1680970) gel.[1] Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a methanol/water mixture has been used with polyamide columns.[1]

-

Further Chromatographic Separations: The fractions obtained from the initial chromatography are further purified using a combination of techniques:

-

Preparative Thin-Layer Chromatography (TLC): Used for small-scale separation and to identify promising fractions.[1]

-

Silica Gel Column Chromatography: A standard technique for separating compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: Utilized for size-exclusion chromatography, separating molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP) and reversed-phase (RP) HPLC are powerful techniques for the final purification of the target compound to achieve high purity.[1]

-

Structure Elucidation

The purified compound is subjected to a battery of spectroscopic analyses to confirm its identity as this compound. These methods include High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H, 13C, COSY, HMQC, HMBC).

Visualizing the Workflow

The following diagrams illustrate the generalized workflow for the isolation of this compound and a logical diagram of the purification cascade.

References

- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 2. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jatrophane diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Jatrophane Diterpenes in Euphorbiaceae: A Technical Guide to their Isolation, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Jatrophane-3, a significant class of diterpenes found within the Euphorbiaceae family. These compounds have garnered substantial interest in the scientific community due to their complex chemical structures and broad spectrum of biological activities. This document details their isolation, structural elucidation, and notable therapeutic potential, with a focus on their role in overcoming multidrug resistance in cancer therapy.

Introduction

Jatrophane diterpenoids are a class of natural products characterized by a distinctive 5/12-membered bicyclic carbon skeleton.[1] They are predominantly found in plants of the Euphorbiaceae family, particularly within the Euphorbia and Jatropha genera.[1][2] First isolated in 1970, these compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, antiviral, and cytotoxic activities.[3] A particularly significant area of research is their ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[1][4] This guide will delve into the technical aspects of working with these promising molecules.

Chemical Structure and Biogenesis

The core structure of jatrophane diterpenes is derived from the cyclization of four isoprene (B109036) units.[1] This foundational skeleton can be extensively modified through oxidation and acylation, leading to a vast diversity of naturally occurring jatrophane polyesters.[5][6] The acyl groups commonly found include acetyl, benzoyl, isobutyryl, and tigloyl moieties, which significantly influence the biological activity of the compounds.[3][6]

The biogenesis of the jatrophane framework is believed to proceed through the casbene (B1241624) pathway, involving a series of enzymatic cyclizations and rearrangements.[3]

Isolation and Purification of Jatrophane Diterpenes

The isolation of jatrophane diterpenes from plant material is a multi-step process that requires careful optimization. A general workflow is outlined below.

Caption: General workflow for the isolation and purification of Jatrophane diterpenes.

The following protocol is a representative example for the isolation of jatrophane polyesters.[7]

-

Plant Material and Extraction: Air-dried and powdered whole plants of Euphorbia pubescens (e.g., 1.5 kg) are extracted by maceration with a mixture of dichloromethane (B109758) and acetone at room temperature.[3][7] The solvent is then evaporated under reduced pressure to yield a crude extract.[7]

-

Solvent Partitioning: The crude extract is suspended in a methanol/water mixture (e.g., 9:1) and partitioned against a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents. The methanolic phase, containing the diterpenes, is concentrated.

-

Chromatographic Separation:

-

Vacuum Liquid Chromatography (VLC): The concentrated methanolic extract is subjected to VLC on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.[5]

-

Preparative Thin-Layer Chromatography (TLC): Fractions obtained from VLC are further purified by preparative TLC on silica gel plates, typically using a mobile phase of n-hexane/ethyl acetate.[5]

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by normal-phase and/or reversed-phase HPLC to yield pure jatrophane compounds.[5]

-

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

Biological Activities and Quantitative Data

Jatrophane diterpenes exhibit a range of biological activities, with their cytotoxicity against cancer cell lines and their ability to reverse multidrug resistance being the most extensively studied.

Many jatrophane diterpenes have been shown to be cytotoxic to various cancer cell lines.[3][8] Furthermore, a significant number of these compounds can modulate the activity of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that is a key player in MDR.[1][8] By inhibiting P-gp, jatrophanes can restore the sensitivity of resistant cancer cells to conventional chemotherapy drugs.[9]

Caption: Jatrophane diterpenes inhibit P-gp, preventing drug efflux from cancer cells.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected jatrophane diterpenes against various cancer cell lines and biological targets. The IC₅₀ value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10]

| Compound Name/Number | Source Organism | Target Cell Line/Assay | IC₅₀ (µM) | Reference |

| Euphornin (208) | Euphorbia helioscopia | HeLa (Cervical Carcinoma) | 3.1 | [3] |

| Euphornin (208) | Euphorbia helioscopia | MDA-MB-231 (Breast Tumor) | 13.4 | [3] |

| Compound 254 | Euphorbia sp. | P-glycoprotein Inhibition | 1.71 ± 0.83 | [3] |

| Cyclosporin A (Reference) | - | P-glycoprotein Inhibition | 3.37 ± 1.39 | [3] |

| Jatrophane 371 | Euphorbia obtusifolia | NADH Oxidase Inhibition | 5.1 ± 0.2 | [11] |

| Jatrophane 366 | Euphorbia obtusifolia | NADH Oxidase Inhibition | 13.9 ± 1.8 | [11] |

Future Perspectives and Drug Development

The potent biological activities of jatrophane diterpenes, particularly their ability to counteract multidrug resistance, make them highly attractive lead compounds for drug development.[1][2] Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for their biological activity and to design more potent and selective analogs.[1]

-

Mechanism of Action Studies: To further elucidate the molecular mechanisms by which jatrophanes exert their effects.

-

Total Synthesis: To develop efficient synthetic routes that allow for the production of larger quantities of these compounds and their analogs for preclinical and clinical studies.[2]

-

Preclinical and Clinical Trials: To evaluate the safety and efficacy of the most promising jatrophane-based drug candidates in animal models and eventually in humans.

The continued exploration of jatrophane diterpenes from the Euphorbiaceae family holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs, especially in the field of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Jatrophane 3: A Technical Guide on its Discovery, Origin, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Jatrophane 3, a representative member of the jatrophane diterpenoid class of natural products. Jatrophane diterpenoids are a structurally diverse group of compounds exclusively found in the Euphorbiaceae family, which have garnered significant interest for their potent biological activities.[1][2] This guide will delve into the discovery and origins of these compounds, their core chemical structure, and their significant therapeutic potential, particularly in overcoming multidrug resistance in cancer. Detailed experimental protocols for their isolation and biological evaluation are provided, alongside quantitative data and visual diagrams of key signaling pathways.

A note on nomenclature: The designation "this compound" is used here as a representative example. In scientific literature, newly isolated jatrophanes are often numbered sequentially within a specific publication (e.g., euphpepluone R (3), pubescene C (3)).[3][4] This guide synthesizes data from several well-characterized jatrophanes to present a composite, technically detailed profile.

Discovery and Origin

Jatrophane diterpenoids are natural products predominantly isolated from plants of the Euphorbia and Jatropha genera.[5][6] These compounds are key secondary metabolites in the latex and other parts of these plants, likely serving as a defense mechanism.[1][7] The first jatrophane-type diterpene, 'jatrophone', was isolated in 1970 from Jatropha gossypiifolia, sparking significant interest in this chemical class due to its antiproliferative effects.[7]

Subsequent phytochemical investigations have led to the discovery of hundreds of jatrophane analogues from various species, including:

-

Euphorbia platyphyllos : Source of the potent P-glycoprotein inhibitor, Pl-3.[1][8]

-

Euphorbia peplus : Yields a variety of jatrophanes, including euphpepluones.[3][9]

-

Jatropha curcas : A source of jatrophanes with multidrug resistance reversal activity.[10]

-

Euphorbia sororia and Euphorbia nicaeensis : Also produce jatrophanes that modulate P-glycoprotein.[11]

-

Euphorbia mellifera and Euphorbia dendroides : Sources of various jatrophane polyesters.

The core structure of these molecules is the jatrophane skeleton, a macrocyclic framework that is further diversified in nature through various substitutions, leading to a wide array of compounds with distinct biological activities.[7]

Biological Activity and Therapeutic Potential

Jatrophane diterpenoids exhibit a broad spectrum of therapeutically relevant biological activities, including cytotoxic, anti-inflammatory, antiviral, and neuroprotective effects.[5][9] However, their most extensively studied and promising application is in the reversal of multidrug resistance (MDR) in cancer cells.[4][5]

2.1 Multidrug Resistance (MDR) Reversal

MDR is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell. Jatrophanes act as potent P-gp modulators.[5][11] They can inhibit the efflux pump, thereby increasing the intracellular concentration of anticancer drugs and resensitizing resistant cancer cells to treatment.[12][13] This activity is often superior to that of known resistance modifiers like verapamil.[4]

2.2 Induction of Autophagy and Apoptosis

Certain jatrophanes have been shown to induce autophagy, the cellular process of degrading and recycling damaged organelles and misfolded proteins.[3][9] This mechanism is of interest for its potential in treating neurodegenerative diseases by clearing protein aggregates.[9] In the context of cancer, jatrophanes can trigger programmed cell death (apoptosis) and autophagic cell death in resistant cancer cells, often through the inhibition of key survival pathways.

2.3 Inhibition of Pro-Survival Signaling Pathways

The anticancer effects of jatrophanes are linked to their ability to modulate critical intracellular signaling cascades. A key target is the PI3K/Akt/NF-κB pathway , which is frequently overactivated in cancer, promoting cell proliferation, survival, and resistance to therapy. By inhibiting this pathway, jatrophanes can suppress tumor growth and enhance the efficacy of conventional chemotherapy.

Key Signaling Pathways

PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt/NF-κB pathway is a central regulator of cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt phosphorylates a range of downstream targets, including IKK, which leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus to promote the expression of genes involved in cell survival, inflammation, and drug resistance (e.g., the gene for P-glycoprotein). This compound has been shown to inhibit the phosphorylation of key components of this pathway, leading to reduced P-gp expression and increased apoptosis.

Autophagy Flux Monitoring

Autophagy is a dynamic process involving the formation of autophagosomes, which fuse with lysosomes to become autolysosomes, where their contents are degraded. This entire process is termed "autophagic flux". A common method to monitor this is by using a tandem fluorescent reporter, mCherry-GFP-LC3. LC3 is a protein that gets incorporated into the autophagosome membrane. In neutral pH environments like the autophagosome, both GFP and mCherry fluoresce, appearing yellow. When the autophagosome fuses with the acidic lysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, appearing red. An increase in red puncta relative to yellow indicates a successful and active autophagic flux, which can be induced by certain jatrophanes.

Experimental Protocols

General Isolation and Purification Workflow

The isolation of jatrophanes from plant material is a multi-step process requiring extensive chromatography.

Methodology:

-

Extraction: Air-dried and powdered whole plant material is macerated at room temperature with a suitable solvent system (e.g., acetone or a dichloromethane:acetone mixture).[7] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in a biphasic solvent system (e.g., methanol/water and hexane) to remove nonpolar constituents like chlorophylls (B1240455) and lipids. The methanolic layer, containing the more polar diterpenoids, is collected and dried.

-

Column Chromatography (CC): The enriched fraction is subjected to a series of column chromatography steps. This typically starts with silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate). Further purification is often achieved using Sephadex LH-20 CC to separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are pooled and subjected to preparative or semi-preparative HPLC, usually on a reversed-phase C18 column, to yield the pure jatrophane.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic methods, including 1D (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC, NOESY), and High-Resolution Mass Spectrometry (HR-MS).[1] The absolute configuration may be confirmed by X-ray crystallography if suitable crystals can be obtained.[2][3]

Multidrug Resistance (MDR) Reversal Assay (MTT Method)

This assay quantifies the ability of a compound to resensitize drug-resistant cancer cells to a chemotherapeutic agent.

Methodology:

-

Cell Culture: MDR cancer cells (e.g., MCF-7/ADR, which overexpress P-gp) and their non-resistant parental line (e.g., MCF-7) are seeded into 96-well plates and allowed to attach for 24 hours.[13]

-

Treatment: Cells are treated with a serial dilution of a chemotherapeutic drug (e.g., Doxorubicin) either alone or in combination with a fixed, non-toxic concentration of this compound (e.g., 10 µM).

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization & Measurement: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is read at 570 nm using a microplate reader.

-

Calculation: The IC₅₀ (concentration inhibiting 50% of cell growth) is calculated for the chemotherapeutic drug alone and in the presence of this compound. The Reversal Fold (RF) is then calculated as: RF = IC₅₀ (chemotherapeutic alone) / IC₅₀ (chemotherapeutic + this compound)

P-gp Substrate Efflux Assay (Rhodamine 123 Accumulation)

This functional assay directly measures the ability of a compound to inhibit P-gp's efflux pump activity using the fluorescent P-gp substrate, Rhodamine 123.[11]

Methodology:

-

Cell Preparation: MDR cells (e.g., NCI-H460/R) are harvested and suspended in a medium containing 5 µM Rhodamine 123.[11]

-

Treatment: The cell suspension is divided into groups: a negative control (no inhibitor), a positive control (e.g., Verapamil), and test groups with various concentrations of this compound.

-

Incubation: Cells are incubated for 60-90 minutes at 37°C to allow for Rhodamine 123 uptake and efflux.

-

Analysis: The incubation is stopped, and cells are washed with cold PBS. The intracellular fluorescence of Rhodamine 123 is immediately measured by flow cytometry.

-

Calculation: The increase in intracellular fluorescence in treated cells compared to untreated cells indicates inhibition of P-gp. The Fluorescence Activity Ratio (FAR) can be calculated to quantify this effect.

Autophagic Flux Assay (Flow Cytometry)

This method provides a quantitative analysis of autophagy induction.[2][14]

Methodology:

-

Cell Line: A stable cell line expressing the mCherry-GFP-LC3 tandem reporter is used (e.g., HM mCherry-GFP-LC3 human microglia cells).[9]

-

Treatment: Cells are seeded and treated with this compound, a positive control (e.g., Rapamycin), or a vehicle control for a specified period (e.g., 24 hours).

-

Harvesting and Staining: Cells are harvested, washed, and can be analyzed live or after fixation. No further staining is required.

-

Flow Cytometry: Cells are analyzed on a flow cytometer capable of detecting GFP (e.g., FITC channel) and mCherry (e.g., PE or PE-Texas Red channel).

-

Analysis: Autophagic flux is quantified by calculating the ratio of mCherry to GFP fluorescence on a single-cell basis. An increase in this ratio signifies an increase in autophagic flux, as GFP is quenched in the autolysosome while mCherry remains fluorescent.[14]

Western Blot for PI3K/Akt Pathway Analysis

This protocol details the analysis of protein expression and phosphorylation status within the PI3K/Akt pathway.

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size on a polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest. Key antibodies include those against:

-

Phospho-PI3K (p-PI3K) and total PI3K

-

Phospho-Akt (Ser473 or Thr308) and total Akt

-

Phospho-NF-κB p65 and total NF-κB p65

-

A loading control (e.g., GAPDH or β-actin)

-

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the changes in protein phosphorylation relative to the total protein levels.

Quantitative Data Summary

The following tables summarize representative quantitative data for various jatrophane diterpenoids, illustrating their potency.

Table 1: Cytotoxicity of Jatrophane Diterpenoids against Cancer Cell Lines

| Compound Reference | Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |

| Jatrophane 1 (from E. nicaeensis) | NCI-H460 | Non-small cell lung | 10 - 20 | [11] |

| Jatrophane 1 (from E. nicaeensis) | U87 | Glioblastoma | 10 - 20 | [11] |

| Cyparissin A | Caov-4 | Ovarian | 46.27 ± 3.86 | [15] |

| Cyparissin A | OVCAR-3 | Ovarian | 38.81 ± 3.30 | [15] |

| Cyparissin B | Caov-4 | Ovarian | 36.48 ± 3.18 | [15] |

| Cyparissin B | OVCAR-3 | Ovarian | 42.59 ± 4.50 | [15] |

| Jatrophane (from E. obtusifolia) | (NADH Oxidase Assay) | - | 5.1 - 13.9 | [16] |

Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenoids

| Compound Reference | Cell Line | Activity Metric | Value | Concentration | Citation(s) |

| Jatrophanes from E. esula | MCF-7/ADR | Reversal Fold (RF) | 2.3 - 12.9 | 10 µM | [17] |

| Compound 7 (from E. esula) | MCF-7/ADR | Reversal Fold (RF) | 12.9 | 10 µM | [17] |

| Compound 8 (from E. esula) | MCF-7/ADR | Reversal Fold (RF) | 12.3 | 10 µM | [17] |

| Compound 9 (from E. sororia) | MCF-7/ADR | Reversal Fold (RF) | 36.82 | 10 µM | [17] |

| Jatrophanes from E. dendroides | NCI-H460/R | FAR | 3.0 - 3.2 | 20 µM | [17] |

| Verapamil (Control) | MCF-7/ADR | Reversal Fold (RF) | 13.7 | 10 µM | [17] |

References

- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Secure Verification [cer.ihtm.bg.ac.rs]

- 12. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. frontiersin.org [frontiersin.org]

Reversing the Shield: A Technical Guide to Jatrophane Diterpenoids and Their Role in Combating Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, significantly diminishing the efficacy of a wide array of antineoplastic agents. A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which function as drug efflux pumps.[1] In the relentless search for potent and specific MDR modulators, a class of naturally occurring compounds, the jatrophane diterpenoids, has emerged as a promising frontier.[2] These complex macrocyclic molecules, predominantly isolated from plants of the Euphorbiaceae family, have demonstrated a remarkable ability to reverse P-gp-mediated MDR, often with greater potency and lower cytotoxicity than established inhibitors.[3][4]

This technical guide provides an in-depth exploration of the role of jatrophane diterpenoids, with a focus on a representative compound referred to herein as "Jatrophane 3" from foundational studies, in overcoming multidrug resistance. It consolidates quantitative data on their MDR reversal activity, details the experimental protocols for their evaluation, and elucidates the signaling pathways implicated in their mechanism of action.

Mechanism of Action: Targeting the P-glycoprotein Efflux Pump

The primary mechanism by which jatrophane diterpenoids reverse multidrug resistance is through the direct modulation of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the ABCB1 gene. P-gp utilizes the energy from ATP hydrolysis to actively extrude a broad spectrum of hydrophobic drugs from cancer cells, thereby reducing their intracellular concentration to sub-therapeutic levels.[5]

Jatrophane diterpenoids have been shown to interact with P-gp in a multifaceted manner:

-

Competitive Inhibition: Many jatrophanes act as competitive substrates for P-gp, binding to the same drug-binding sites as chemotherapeutic agents. This competitive binding effectively inhibits the efflux of co-administered anticancer drugs, leading to their increased intracellular accumulation and restored cytotoxicity.

-

Modulation of ATPase Activity: The function of P-gp is intrinsically linked to its ATPase activity. Some jatrophane derivatives have been observed to stimulate P-gp's ATPase activity, suggesting a direct interaction with the protein that ultimately interferes with the drug transport cycle.[6] This modulation can lead to an uncoupling of ATP hydrolysis from drug efflux, rendering the pump ineffective.

-

Downregulation of P-gp Expression: Emerging evidence suggests that certain jatrophane-containing fractions can downregulate the expression of P-gp at the protein level. This is thought to be mediated through the inhibition of key signaling pathways, such as the PI3K/Akt/NF-κB pathway, which are known to regulate the transcription of the ABCB1 gene.[7]

Quantitative Data on MDR Reversal Activity

The efficacy of jatrophane diterpenoids in reversing MDR is typically quantified by their ability to sensitize drug-resistant cancer cell lines to chemotherapeutic agents. The following tables summarize key quantitative data from representative studies on jatrophane diterpenoids isolated from Euphorbia sororia and Pedilanthus tithymaloides. For the purpose of this guide, "this compound" will refer to compound 3 from the Euphorbia sororia studies, which consistently demonstrates significant MDR reversal activity.

Table 1: MDR Reversal Activity of Jatrophane Diterpenoids from Euphorbia sororia in HCT-8/Taxol Cells [8]

| Compound | Concentration (µM) | Fold Reversal (vs. Paclitaxel alone) |

| This compound | 10 | Promising (Comparable to VRP) |

| Jatrophane 5 | 10 | Promising (Comparable to VRP) |

| Jatrophane 9 | 10 | Promising (Comparable to VRP) |

| Verapamil (B1683045) (VRP) | 10 | Positive Control |

Table 2: MDR Reversal Activity of Jatrophane Diterpenoids from Pedilanthus tithymaloides in MCF-7/ADR and HepG2/ADR Cells [3][4]

| Compound | Cell Line | IC50 of Doxorubicin (µM) | Fold Reversal |

| Compound 19 | MCF-7/ADR | 0.08 ± 0.01 | 247.5 |

| HepG2/ADR | 0.21 ± 0.03 | 119.0 | |

| Compound 25 | MCF-7/ADR | 0.07 ± 0.01 | 282.9 |

| HepG2/ADR | 0.18 ± 0.02 | 138.9 | |

| Compound 26 | MCF-7/ADR | 0.06 ± 0.01 | 330.0 |

| HepG2/ADR | 0.15 ± 0.02 | 166.7 | |

| Tariquidar | MCF-7/ADR | 0.09 ± 0.01 | 220.0 |

| HepG2/ADR | 0.25 ± 0.03 | 100.0 |

Experimental Protocols

The evaluation of jatrophane diterpenoids as MDR modulators relies on a suite of specialized in vitro assays. Below are detailed methodologies for two key experiments.

Rhodamine 123 Efflux Assay

This assay is a functional test to measure the inhibitory effect of a compound on P-gp-mediated efflux. Rhodamine 123 is a fluorescent substrate of P-gp. In MDR cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence.[9][10]

Materials:

-

MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Rhodamine 123 (stock solution in DMSO)

-

Jatrophane diterpenoid (test compound)

-

Verapamil or Cyclosporin A (positive control)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the MDR and sensitive cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Compound Incubation: Pre-incubate the cells with the jatrophane diterpenoid at various concentrations (e.g., 1, 5, 10 µM) or the positive control in serum-free medium for 1 hour at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for another 90 minutes at 37°C in the dark.

-

Washing: Aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Efflux Period: Add fresh, pre-warmed, serum-free medium (containing the test compound or control) and incubate for 2 hours at 37°C to allow for drug efflux.

-

Cell Lysis: Wash the cells again with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm) or by harvesting the cells and analyzing them via flow cytometry.

-

Data Analysis: Calculate the fluorescence accumulation as a percentage relative to the control (untreated MDR cells). The fold reversal of efflux is often calculated relative to the fluorescence in sensitive cells.

P-gp ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp's ATPase activity is often stimulated by its substrates and inhibitors.[11][12]

Materials:

-

P-gp-rich membrane vesicles (e.g., from Sf9 cells infected with a baculovirus expressing human P-gp)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

ATP (disodium salt)

-

Jatrophane diterpenoid (test compound)

-

Verapamil (positive control)

-

Sodium orthovanadate (Na3VO4), a P-gp ATPase inhibitor

-

Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., using a colorimetric method like the malachite green assay)

Procedure:

-

Reaction Setup: In a 96-well plate, add the P-gp-rich membrane vesicles (5-10 µg of protein) to the assay buffer.

-

Compound Addition: Add the jatrophane diterpenoid at various concentrations. Include wells with verapamil as a positive control for stimulation and wells with Na3VO4 to measure the background, non-P-gp-specific ATPase activity.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 5% SDS).

-

Phosphate Detection: Add the colorimetric reagent for phosphate detection (e.g., malachite green reagent) and incubate at room temperature for the color to develop.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

-

Data Analysis: Subtract the absorbance of the Na3VO4-containing wells (background) from all other readings. The P-gp ATPase activity is then calculated as the amount of inorganic phosphate released per milligram of protein per minute. Plot the ATPase activity as a function of the jatrophane concentration.

Signaling Pathways and Visualizations

The regulation of P-gp expression is a complex process involving multiple signaling pathways. The PI3K/Akt/NF-κB pathway has been identified as a key regulator of ABCB1 gene expression.[7][13] Jatrophane diterpenoids can interfere with this pathway, leading to a reduction in P-gp levels.

Caption: Jatrophane inhibition of the PI3K/Akt/NF-κB pathway, reducing P-gp expression.

Caption: Workflow for the Rhodamine 123 efflux assay.

Conclusion and Future Directions

Jatrophane diterpenoids represent a compelling class of natural products with the potential to significantly impact the challenge of multidrug resistance in cancer therapy. Their ability to modulate P-glycoprotein through multiple mechanisms, coupled with their often favorable therapeutic index, positions them as strong candidates for further preclinical and clinical development. The representative data and protocols presented in this guide underscore the potent MDR reversal activity of these compounds.

Future research should focus on several key areas:

-

Lead Optimization: Structure-activity relationship (SAR) studies should continue to guide the semi-synthesis of novel jatrophane derivatives with enhanced potency, specificity, and pharmacokinetic properties.[3][4]

-

In Vivo Efficacy: More extensive in vivo studies are required to validate the efficacy of lead jatrophane compounds in relevant animal models of drug-resistant cancer.

-

Combination Therapies: Investigating the synergistic effects of jatrophane diterpenoids with a broader range of conventional chemotherapeutic agents is crucial to define their clinical utility.

-

Elucidation of Off-Target Effects: A comprehensive understanding of the broader pharmacological profile of jatrophanes is necessary to anticipate and mitigate any potential side effects.

The continued exploration of jatrophane diterpenoids holds the promise of yielding novel chemosensitizing agents that can restore the efficacy of existing cancer drugs and improve patient outcomes.

References

- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Ingenane and jatrophane-type diterpenoids from Euphorbia kansui with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The multidrug resistance can be reversed for the decrease of P-gp and LRP by inhibiting PI3K/Akt/NF-κB signal pathway in nasopharynx carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

Jatrophane 3: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the potential therapeutic targets of Jatrophane 3 and the broader class of jatrophane diterpenes. Due to the limited specific research on this compound, this guide synthesizes data from studies on closely related jatrophane compounds to build a comprehensive picture of its therapeutic potential and mechanisms of action.

Executive Summary

This compound is a complex diterpenoid isolated from plants of the Euphorbiaceae family, such as Euphorbia peplus[1][2]. While direct studies on this compound are not abundant, the jatrophane class of molecules exhibits significant biological activities, primarily centered around anti-cancer and multidrug resistance (MDR) reversal properties. The core therapeutic potential of these compounds appears to stem from their ability to interact with key cellular signaling pathways and transport proteins. This guide will explore these potential targets, present available quantitative data, detail relevant experimental protocols, and visualize the implicated biological pathways.

Potential Therapeutic Targets and Mechanisms of Action

The primary therapeutic applications for jatrophanes, and by extension this compound, are in oncology and potentially in the treatment of bone disorders. The key molecular targets are discussed below.

Reversal of Multidrug Resistance (MDR) in Cancer

A significant body of evidence points to jatrophane diterpenes as potent modulators of P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance in cancer cells[3][4][5].

-

Target: P-glycoprotein (P-gp, ABCB1)

-

Mechanism: Jatrophanes are thought to act as competitive or non-competitive inhibitors of P-gp. By binding to the pump, they prevent the efflux of chemotherapeutic drugs, thereby increasing their intracellular concentration and restoring their efficacy in resistant cancer cells[6]. Some evidence suggests that certain jatrophanes may also downregulate the expression of P-gp through signaling pathway modulation[5][6].

Modulation of Cancer-Related Signaling Pathways

Patents and studies on related compounds implicate several critical signaling pathways in the anti-cancer effects of jatrophanes.

-

Target: PI3K/Akt/NF-κB Pathway

-

Mechanism: The PI3K/Akt/NF-κB pathway is a central regulator of cell survival, proliferation, and inflammation. Jatrophone, a closely related jatrophane, has been shown to inhibit this pathway in adriamycin-resistant breast cancer cells (MCF-7/ADR)[7]. A component rich in jatrophane diterpenes was also found to inhibit the PI3K/NF-κB pathway, leading to a reduction in P-gp expression and increased apoptosis[6]. This suggests a dual role in both direct cytotoxicity and MDR reversal.

-

-

Target: Protein Kinase C (PKC) Pathway

-

Mechanism: Patent filings for jatrophane-containing extracts for the treatment of prostate and bladder cancer propose a mechanism involving the down-regulation of Protein Kinase C (PKC) activity[8][9]. PKC isoforms are crucial in cell proliferation and survival, and their dysregulation is a hallmark of many cancers. The proposed mechanism involves the rapid destruction of activated PKC, leading to a long-term down-regulation of its signaling output[9].

-

-

Target: G-protein and Ras Signaling Pathways

-

Mechanism: A patent specifically mentioning this compound suggests its activity involves the modulation of G-protein and Ras signaling pathways[10]. These pathways are fundamental to signal transduction from the cell surface to the nucleus, controlling a vast array of cellular processes including growth and differentiation. Dysregulation of Ras is a major driver in many human cancers.

-

-

Target: Down-regulation of DNA Damage Response Proteins

-

Mechanism: The same patent also claims that jatrophanes can act as adjuvants to radiotherapy by down-regulating protective proteins such as GADD45 (Growth Arrest and DNA Damage-inducible 45) and DAP3 (Death-Associated Protein 3)[10]. By inhibiting these protective mechanisms, this compound could sensitize cancer cells to DNA-damaging agents.

-

Inhibition of Osteoclastogenesis

Recent research has uncovered a potential role for jatrophane diterpenes in bone metabolism.

-

Target: RANKL-induced NFATc1 activity

-

Mechanism: Several jatrophane diterpenes isolated from Euphorbia esula were found to significantly inhibit the formation of osteoclasts from bone marrow-derived macrophages. This effect was dose-dependent and attributed to the reduction in the activity of NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1), a master regulator of osteoclast differentiation[11]. This suggests a potential therapeutic application in treating bone diseases characterized by excessive bone resorption, such as osteoporosis.

Quantitative Data on Jatrophane Activity

The following table summarizes the cytotoxic activity of various jatrophane diterpenes against different human cancer cell lines. It is important to note the absence of specific data for "this compound"; the data presented here for related compounds illustrates the general potency of this chemical class.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Euphoscopin C | A549 (Paclitaxel-Resistant) | Human Lung Cancer | 6.9 | [12] |

| Euphorbiapene D | A549 (Paclitaxel-Resistant) | Human Lung Cancer | 7.2 | [12] |

| Euphoheliosnoid A | A549 (Paclitaxel-Resistant) | Human Lung Cancer | 9.5 | [12] |

| Jatrophane Derivative 2 | BMM | Bone Marrow Macrophage | 3.4 | [11] |

| Jatrophane Derivative 4 | BMM | Bone Marrow Macrophage | 4.3 | [11] |

| Jatrophane Derivative 7 | BMM | Bone Marrow Macrophage | 2.1 | [11] |

| Jatrophane Derivative 8 | BMM | Bone Marrow Macrophage | 0.5 | [11] |

| Jatrophane Derivative 9 | BMM | Bone Marrow Macrophage | 1.5 | [11] |

| Jatrophane Derivative 11 | BMM | Bone Marrow Macrophage | 4.5 | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Caption: P-gp mediated drug efflux and its inhibition by this compound.

Caption: PI3K/Akt/NF-κB pathway and points of inhibition by jatrophanes.

Caption: RANKL/RANK signaling and NFATc1 inhibition by jatrophanes.

Caption: General experimental workflow for target identification of this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the therapeutic targets of this compound.

P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

-

Cell Culture: Culture P-gp-overexpressing cells (e.g., MCF-7/ADR or NCI-H460/R) and their parental non-resistant counterparts in appropriate media until 80-90% confluency.

-

Cell Plating: Seed 5 x 10⁴ cells per well in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Compound Incubation: Remove the medium and wash the cells with pre-warmed PBS. Add 100 µL of serum-free medium containing various concentrations of this compound (e.g., 0.1 to 50 µM) or a known P-gp inhibitor like Verapamil (positive control). Incubate for 1 hour at 37°C.

-

Substrate Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM. Incubate for another 90 minutes at 37°C in the dark.

-

Fluorescence Measurement: Discard the supernatant and wash the cells three times with ice-cold PBS to stop the efflux. Add 100 µL of cell lysis buffer (e.g., 1% Triton X-100 in PBS). Measure the intracellular fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

-

Data Analysis: Increased fluorescence in treated cells compared to untreated controls indicates inhibition of P-gp-mediated efflux.

Western Blot Analysis for PI3K/Akt Signaling

This protocol details the detection of key proteins in a signaling cascade to assess their phosphorylation (activation) status.

-

Cell Treatment and Lysis: Plate cells (e.g., 1 x 10⁶ in a 6-well plate) and treat with this compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total-Akt, phospho-Akt (Ser473), total-NF-κB p65, and an internal loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Osteoclastogenesis Assay

This assay assesses a compound's ability to inhibit the differentiation of precursor cells into mature, bone-resorbing osteoclasts.

-

Isolation of Precursors: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in α-MEM containing 10% FBS and M-CSF (Macrophage colony-stimulating factor) for 3 days to generate bone marrow-derived macrophages (BMMs).

-

Induction of Differentiation: Plate the BMMs in a 96-well plate at 1 x 10⁴ cells/well. Culture them in differentiation medium containing M-CSF (30 ng/mL) and RANKL (50 ng/mL), along with various concentrations of this compound.

-

Culture and Staining: Culture the cells for 4-5 days, replacing the medium every 2 days. After differentiation, wash the cells with PBS and fix with 4% paraformaldehyde. Stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial kit.

-

Quantification: Identify TRAP-positive multinucleated (≥3 nuclei) cells under a microscope as mature osteoclasts. Count the number of osteoclasts per well to determine the effect of this compound on differentiation.

-

Viability Control: In a parallel plate, perform a cell viability assay (e.g., CCK-8) to ensure that the observed inhibition of osteoclastogenesis is not due to general cytotoxicity.

Conclusion and Future Directions

This compound, as a representative of the jatrophane diterpene class, holds considerable promise as a lead compound for drug development, particularly in oncology. Its potential to reverse multidrug resistance by targeting P-glycoprotein is a significant advantage. Furthermore, its ability to modulate critical cancer signaling pathways like PI3K/Akt/NF-κB and PKC suggests it may possess direct anti-proliferative and pro-apoptotic effects. The newly discovered activity in inhibiting osteoclastogenesis opens up an entirely new therapeutic avenue for bone disorders.

Future research should focus on:

-

Specific Activity of this compound: Conducting the detailed experimental protocols outlined above specifically with purified this compound to confirm and quantify its activity against these targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize potency and selectivity and to minimize potential toxicity.

-

In Vivo Studies: Evaluating the efficacy of this compound in preclinical animal models of drug-resistant cancer and osteoporosis to validate its therapeutic potential.

-

Target Deconvolution: Employing advanced techniques like chemical proteomics to identify the direct binding partners of this compound within the cell, which could uncover novel mechanisms of action.

By systematically exploring these avenues, the full therapeutic potential of this compound can be elucidated, paving the way for the development of a new class of therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CA2418784C - Use of compounds derived from the genus euphorbia for the treatment of carcinoma of the bladder - Google Patents [patents.google.com]

- 9. EP1320376A2 - Treatment of prostate cancer - Google Patents [patents.google.com]

- 10. US7410656B2 - Anti-cancer compounds - Google Patents [patents.google.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. pubs.acs.org [pubs.acs.org]

Jatrophane Diterpenes: A Technical Guide to their Anticancer Properties and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction